molecular formula C12H21N3O2 B6283596 tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1891129-94-4

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B6283596
CAS No.: 1891129-94-4
M. Wt: 239.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a complex organic molecule that contains an imidazole ring and a pyrrolidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. The tert-butyl group and carboxylate group are attached to the pyrrolidine ring.


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with 4,5-dihydro-1H-imidazole in the presence of a base.", "Starting Materials": [ "tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate", "4,5-dihydro-1H-imidazole", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate and 4,5-dihydro-1H-imidazole to a reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS No.

1891129-94-4

Molecular Formula

C12H21N3O2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.